5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide

Catalog No.
S12847676
CAS No.
1184300-63-7
M.F
C24H30ClN5O5S2
M. Wt
568.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-...

CAS Number

1184300-63-7

Product Name

5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide

IUPAC Name

5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide

Molecular Formula

C24H30ClN5O5S2

Molecular Weight

568.1 g/mol

InChI

InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1

InChI Key

CYVVCTRDWISRAC-KRWDZBQOSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O

Isomeric SMILES

CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O

5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide is a complex organic compound notable for its unique structural features and potential applications in pharmaceuticals. The compound consists of a thiophene ring substituted with a chlorine atom and a carboxylic acid group, along with an amide linkage to a more complex side chain that includes a pyrrolidine and piperazine moiety. Its molecular formula is C22H30ClN3O4S, with a molecular weight of approximately 463.01 g/mol .

The synthesis of 5-chlorothiophene-2-carboxylic acid typically involves the reaction of 2-chlorothiophene with n-butyllithium at low temperatures, followed by the introduction of carbon dioxide to form the carboxylic acid group. This method is advantageous as it minimizes excessive chlorination and improves yield, making it more environmentally friendly compared to traditional methods .

Key Reaction Steps:

  • Lithiation: 2-Chlorothiophene reacts with n-butyllithium at temperatures below -30 °C.
  • Carboxylation: Carbon dioxide is introduced to form the carboxylic acid.
  • Workup: The reaction mixture is quenched, and the product is extracted and purified.

The synthesis of this compound can be approached through several methods, primarily focusing on the formation of the thiophene ring and subsequent functionalization:

  • Lithiation and Carboxylation: As previously mentioned, this method utilizes n-butyllithium for lithiation followed by carboxylation using carbon dioxide.
  • Amidation: The final step involves coupling the thiophene derivative with an appropriate amine to form the amide bond. This step may employ coupling agents such as EDC or DCC to facilitate the reaction.
  • Functional Group Modifications: Additional steps may include protecting group strategies or further substitutions to achieve desired functional groups on the aromatic rings.

5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide could find applications in:

  • Pharmaceutical Development: Potential use as an active pharmaceutical ingredient (API) due to its unique structure and possible biological activity.
  • Material Science: As a building block in organic electronics or polymer synthesis.

Several compounds share structural similarities with 5-chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide:

Compound NameSimilarity ScoreKey Features
Ethyl 5-chlorothiophene-2-carboxylate0.88Ester derivative
4,5-Dichlorothiophene-2-carboxylic acid0.84Additional chlorine substitution
4-Bromo-5-chlorothiophene-2-carboxylic acid0.80Bromine substitution
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid0.79Cyclopropane ring
Thiophene-2,5-dicarboxylic acid0.79Dicarboxylic derivative

These compounds exhibit variations in their substituents, which can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of the target compound in terms of its specific structure and potential applications .

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

567.1376891 g/mol

Monoisotopic Mass

567.1376891 g/mol

Heavy Atom Count

37

UNII

53FM6EUY9U

Dates

Last modified: 08-10-2024

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